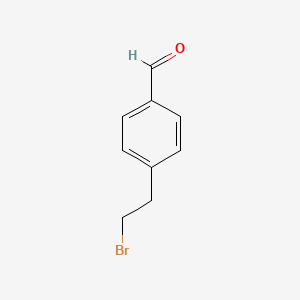
4-(2-Bromoethyl)benzaldehyde
概要
説明
4-(2-Bromoethyl)benzaldehyde is an organic compound with the chemical formula C9H9BrO. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is used in various chemical syntheses and has significant applications in organic chemistry due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: 4-(2-Bromoethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH3)
Major Products:
Oxidation: 4-(2-Bromoethyl)benzoic acid
Reduction: 4-(2-Bromoethyl)benzyl alcohol
Substitution: 4-(2-Cyanoethyl)benzaldehyde
科学的研究の応用
4-(2-Bromoethyl)benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Bromoethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the compound can form a sigma complex with nucleophiles, leading to the substitution of the bromine atom with other functional groups . This reactivity is crucial in its role as an intermediate in various chemical syntheses.
類似化合物との比較
4-(2-Chloroethyl)benzaldehyde: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Fluoroethyl)benzaldehyde: Contains a fluorine atom, leading to distinct chemical properties and applications.
4-(2-Iodoethyl)benzaldehyde: The presence of an iodine atom makes it more reactive in certain substitution reactions compared to its bromine counterpart.
Uniqueness: 4-(2-Bromoethyl)benzaldehyde is unique due to its balanced reactivity, making it versatile for various chemical transformations. Its bromine atom provides a good leaving group, facilitating substitution reactions, while its aldehyde group allows for further functionalization .
特性
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-70-1 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














